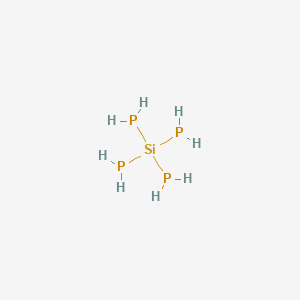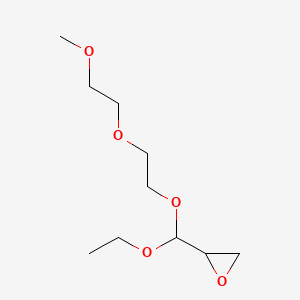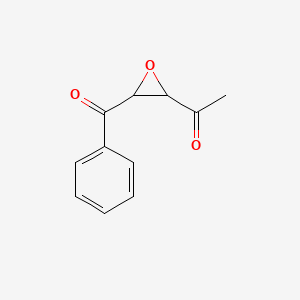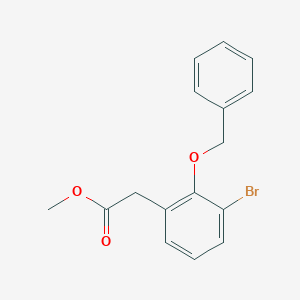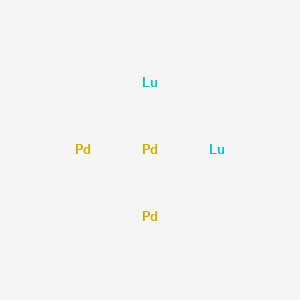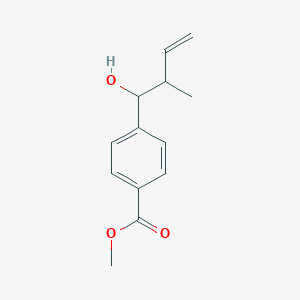
Propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester is a chemical compound with a complex structure that includes a propanedioic acid core and a tetrahydro-2(1H)-pyrimidinylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester typically involves the reaction of diethyl malonate with a tetrahydropyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would likely be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Industrial production may also involve additional purification steps to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
Propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium ethoxide for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced derivatives.
科学研究应用
Propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds to propanedioic acid, (tetrahydro-2(1H)-pyrimidinylidene)-, diethyl ester include other derivatives of propanedioic acid and tetrahydropyrimidine. These compounds share structural similarities but may differ in their functional groups and specific properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for a range of chemical reactions and interactions, making it a versatile compound for research and industrial use.
属性
CAS 编号 |
169141-89-3 |
|---|---|
分子式 |
C11H18N2O4 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
diethyl 2-(1,3-diazinan-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H18N2O4/c1-3-16-10(14)8(11(15)17-4-2)9-12-6-5-7-13-9/h12-13H,3-7H2,1-2H3 |
InChI 键 |
NKTTVFSQCNCCPG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C1NCCCN1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
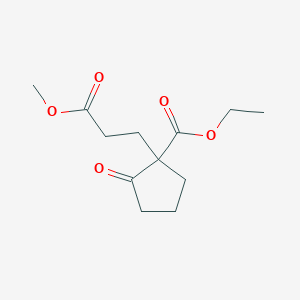
![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
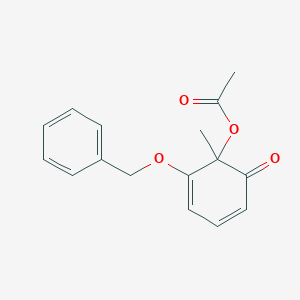
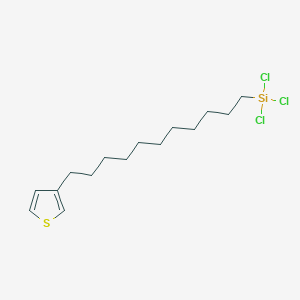
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
